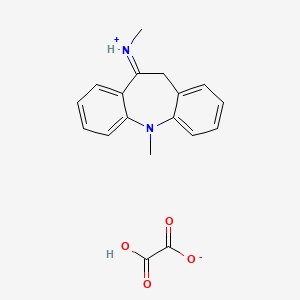

N-(5,11-Dihydro-5-methyl-10H-benzo(b,f)azepin-10-ylidene)methylammonium hydrogen oxalate

CAS No.: 94291-63-1

Cat. No.: VC17041838

Molecular Formula: C18H18N2O4

Molecular Weight: 326.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94291-63-1 |

|---|---|

| Molecular Formula | C18H18N2O4 |

| Molecular Weight | 326.3 g/mol |

| IUPAC Name | 2-hydroxy-2-oxoacetate;methyl-(11-methyl-6H-benzo[b][1]benzazepin-5-ylidene)azanium |

| Standard InChI | InChI=1S/C16H16N2.C2H2O4/c1-17-14-11-12-7-3-5-9-15(12)18(2)16-10-6-4-8-13(14)16;3-1(4)2(5)6/h3-10H,11H2,1-2H3;(H,3,4)(H,5,6) |

| Standard InChI Key | VYJQZYMXXLBFJC-UHFFFAOYSA-N |

| Canonical SMILES | C[NH+]=C1CC2=CC=CC=C2N(C3=CC=CC=C13)C.C(=O)(C(=O)[O-])O |

Introduction

Molecular Information

-

IUPAC Name: N-(5,11-Dihydro-5-methyl-10H-benzo[b,f]azepin-10-ylidene)methylammonium hydrogen oxalate

-

Synonyms: Includes variations such as N-(5,11-dihydro-5-methyl-dibenz[b,f]azepin-10-ylidene)methylamine

-

Molecular Formula: C16H16N2 (base compound)

Structural Features

The compound features a dibenzoazepine core, which is a tricyclic structure comprising two benzene rings fused to an azepine (a seven-membered nitrogen-containing ring). The methyl group and iminium functionality provide additional reactivity and binding potential.

| Property | Value |

|---|---|

| Molecular Formula | C16H16N2 |

| Molecular Weight | 236.31 g/mol |

| SMILES Representation | CN=C1CC2=CC=CC=C2N(C3=CC=CC=C13)C |

| InChIKey | GBGAKVVPCIFCRS-UHFFFAOYSA-N |

Synthesis Pathways

The synthesis of this compound typically involves:

-

Base Compound Formation: The dibenzoazepine core is constructed through cyclization reactions involving benzene derivatives and nitrogen-containing precursors.

-

Functionalization: Introduction of the methyl group at the azepine nitrogen and formation of the iminium moiety.

-

Salt Formation: Reaction with oxalic acid leads to the formation of the hydrogen oxalate salt.

Related Derivatives

Several derivatives of the dibenzo[b,f]azepine framework have been synthesized for diverse applications:

-

Methylated Derivatives: Enhance solubility and reactivity.

-

Oxadiazole Substituents: Improve biological activity, such as antimicrobial or anticancer properties .

Pharmaceutical Applications

The dibenzoazepine scaffold is widely used in medicinal chemistry due to its bioactivity:

-

Antidepressants: Compounds like imipramine share structural similarities.

-

Antipsychotics: Modifications to the structure yield therapeutic agents targeting neurological disorders.

Research Potential

The compound's hydrogen oxalate salt form enhances solubility, making it suitable for studies in:

-

Drug delivery systems.

-

Binding affinity assays for receptor-targeted therapies.

Biological Activity

While specific bioactivity data for this compound is unavailable, related structures exhibit:

Stability

The hydrogen oxalate salt improves stability under various pH conditions, making it ideal for pharmaceutical formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume